Cas no 354-04-1 (1,2-Dibromo-1,1,2-trifluoroethane)

354-04-1 structure
Product name:1,2-Dibromo-1,1,2-trifluoroethane
1,2-Dibromo-1,1,2-trifluoroethane Chemical and Physical Properties
Names and Identifiers
-
- Ethane,1,2-dibromo-1,1,2-trifluoro-
- 1,2-dibromo-1,1,2-trifluoroethane
- 1,1,2-Trifluor-1,2-dibrom-ethan
- 1,1-Dibrom-1,2,2-trifluorethan
- 1,2-Dibrom-1,1,2-trifluoraethan
- 1,2-dibromo-1,1,2-trifluoro-ethane
- EINECS 206-543-1
- Ethane,1,2-dibromo-1,1,2-trifluoro
- UREJNEBJDURREH-UHFFFAOYSA
- 1,2-Dibromo-1,2,2-trifluoroethane
- Halon 2302
- Ethane, 1,2-dibromo-1,1,2-trifluoro-
- A822773
- NS00041427
- 1,2-bis(bromanyl)-1,1,2-tris(fluoranyl)ethane
- DTXSID10861886
- FT-0606346
- UREJNEBJDURREH-UHFFFAOYSA-
- AMY6861
- AKOS025117182
- MFCD00039270
- SCHEMBL2118976
- 354-04-1
- InChI=1/C2HBr2F3/c3-1(5)2(4,6)7/h1H
- 1,2-Dibromo-1,1,2-trifluoroethane
-
- Inchi: InChI=1S/C2HBr2F3/c3-1(5)2(4,6)7/h1H
- InChI Key: UREJNEBJDURREH-UHFFFAOYSA-N
- SMILES: BrC(F)(F)C(Br)F
Computed Properties
- Exact Mass: 239.84000
- Monoisotopic Mass: 239.83971g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 64
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 0Ų
- Surface Charge: 0
Experimental Properties
- Density: 2.310±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 76 ºC
- Flash Point: 1.0±18.4 ºC,
- Refractive Index: 1.4191 (589.3 nm 24 ºC)
- Solubility: Very slightly soluble (0.39 g/l) (25 º C),
- PSA: 0.00000
- LogP: 2.66460
1,2-Dibromo-1,1,2-trifluoroethane Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
1,2-Dibromo-1,1,2-trifluoroethane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D270815-1g |
1,2-Dibromo-1,1,2-trifluoroethane |
354-04-1 | 1g |
$ 100.00 | 2022-06-05 | ||
TRC | D270815-5g |
1,2-Dibromo-1,1,2-trifluoroethane |
354-04-1 | 5g |
$ 325.00 | 2022-06-05 | ||
TRC | D270815-2.5g |
1,2-Dibromo-1,1,2-trifluoroethane |
354-04-1 | 2.5g |
$ 140.00 | 2022-06-05 |
1,2-Dibromo-1,1,2-trifluoroethane Related Literature
-
1. Hindered internal rotation and the nuclear magnetic resonance parameters in 1,2-dibromo-1,1,2-trifluoroethane
-
2. Perfluoroalkyl derivatives of sulphur. Part XVII. Some reactions of perfluorovinylsulphur pentafluoride, and a re-examination of the thermal reaction between perfluoropropene and buta-1,3-dieneRonald E. Banks,Michael G. Barlow,Robert N. Haszeldine,William D. Morton J. Chem. Soc. Perkin Trans. 1 1974 1266
-
R. R. Dean,J. Lee Trans. Faraday Soc. 1969 65 1
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